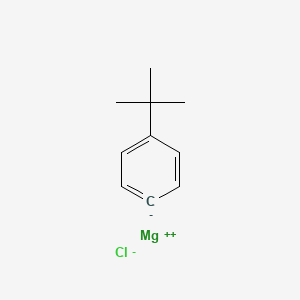
magnesium;tert-butylbenzene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;tert-butylbenzene;chloride is a compound that combines magnesium, tert-butylbenzene, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;tert-butylbenzene;chloride can be synthesized through a series of reactions involving tert-butylbenzene and magnesium chloride. One common method involves the reaction of tert-butylbenzene with magnesium in the presence of anhydrous ether to form a Grignard reagent, which is then treated with a suitable chloride source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium;tert-butylbenzene;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions, where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Magnesium;tert-butylbenzene;chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of magnesium;tert-butylbenzene;chloride involves the formation of reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets, including electrophiles and nucleophiles, to form new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Iso-butylbenzene: Similar in structure but with different reactivity and applications.
Sec-butylbenzene: Another structural isomer with distinct chemical properties.
N-butylbenzene: Differing in the position of the butyl group, leading to variations in reactivity.
Uniqueness
Magnesium;tert-butylbenzene;chloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .
Properties
CAS No. |
686774-01-6 |
|---|---|
Molecular Formula |
C10H13ClMg |
Molecular Weight |
192.97 g/mol |
IUPAC Name |
magnesium;tert-butylbenzene;chloride |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
RZHYIIZKJZHECD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















